Cas no 1487253-41-7 (Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate)

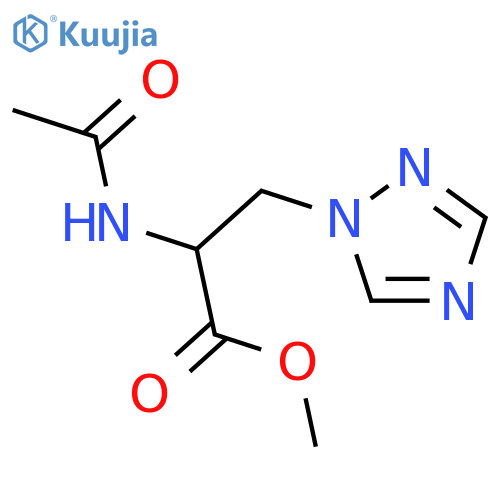

1487253-41-7 structure

商品名:Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate

CAS番号:1487253-41-7

MF:C8H12N4O3

メガワット:212.205881118774

MDL:MFCD21236282

CID:2083909

PubChem ID:65442022

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate

- 1H-1,2,4-Triazole-1-propanoic acid, alpha-(acetylamino)-, methyl ester

- SY026509

- DB-255186

- AC4361

- methyl 2-acetamido-3-(1H-1,2,4-triazol-1-yl)propanoate

- 1487253-41-7

- AKOS014778990

- MFCD21236282

- methyl2-acetamido-3-(1,2,4-triazol-1-yl)propanoate

-

- MDL: MFCD21236282

- インチ: InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13)

- InChIKey: DOGMKDAQQRBKCS-UHFFFAOYSA-N

- ほほえんだ: CC(NC(C(OC)=O)CN1C=NC=N1)=O

計算された属性

- せいみつぶんしりょう: 212.09094026Da

- どういたいしつりょう: 212.09094026Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM324579-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95% | 1g |

$399 | 2023-03-05 | |

| Apollo Scientific | OR470696-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 1g |

£630.00 | 2023-08-31 | ||

| Alichem | A449037750-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95% | 1g |

422.73 USD | 2021-06-15 | |

| eNovation Chemicals LLC | D293135-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95% | 1g |

$605 | 2025-02-22 | |

| Chemenu | CM324579-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95% | 1g |

$399 | 2021-06-09 | |

| eNovation Chemicals LLC | D293135-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95% | 1g |

$605 | 2024-07-20 | |

| Ambeed | A497454-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95+% | 1g |

$433.0 | 2024-08-03 | |

| eNovation Chemicals LLC | D293135-1g |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate |

1487253-41-7 | 95% | 1g |

$605 | 2025-02-28 |

Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1487253-41-7 (Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1487253-41-7)Methyl 2-Acetamido-3-(1,2,4-triazol-1-yl)propanoate

清らかである:99%

はかる:1g

価格 ($):390.0